molecular formula C32H18N8O2Si B103574 Silicon dihydroxyl phthalocyanine CAS No. 19333-15-4

Silicon dihydroxyl phthalocyanine

Cat. No.: B103574
CAS No.: 19333-15-4
M. Wt: 574.6 g/mol
InChI Key: IKEIGECHKXPQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silicon dihydroxyl phthalocyanine is a silicon-substituted phthalocyanine derivative, known for its unique properties due to the presence of silicon atoms in its structure. This compound is a blue-green powder that is soluble in organic solvents . The intense far-red absorption and emission features make this compound distinct from structurally related porphyrin analogues .

Biochemical Analysis

Biochemical Properties

Silicon Dihydroxyl Phthalocyanine has unique biochemical properties. It has been found to interact with various enzymes, proteins, and other biomolecules . The intense far-red absorption and emission features of this compound have made it distinct from the structurally related porphyrin analogues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silicon dihydroxyl phthalocyanine can be synthesized through multiple synthetic strategies. One common method involves the hydrolysis of silicon phthalocyanine derivatives. For instance, a silicon phthalocyanine derivative can be stirred with trichloroacetic acid in dichloromethane at room temperature, followed by reaction with methanol in dry pyridine to form unsymmetrical silicon phthalocyanine in high yields .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Silicon dihydroxyl phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of silicon atoms allows for unique reactivity compared to other phthalocyanines.

Common Reagents and Conditions: Common reagents used in these reactions include trichloroacetic acid, methanol, and dry pyridine. Reaction conditions typically involve room temperature stirring and controlled addition of reagents to ensure high yields and purity of the products .

Major Products: The major products formed from these reactions include various substituted silicon phthalocyanine derivatives, which can be tailored for specific applications by modifying the axial and aromatic ring positions .

Scientific Research Applications

Silicon dihydroxyl phthalocyanine has a wide range of scientific research applications due to its unique optical, chemical, and electronic properties. Some of the key applications include:

Properties

IUPAC Name

38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18N8O2Si/c41-43(42)39-29-21-13-5-6-14-22(21)31(39)37-27-19-11-3-4-12-20(19)28(34-27)38-32-24-16-8-7-15-23(24)30(40(32)43)36-26-18-10-2-1-9-17(18)25(33-26)35-29/h1-16,41-42H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEIGECHKXPQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Si](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18N8O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399115
Record name Silicon phthalocyanine dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19333-15-4
Record name Silicon phthalocyanine dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silicon phthalocyanine dihydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.